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1-(3-Methylpiperazin-1-yl)pentan-1-one

Cat. No.: B6334563
CAS No.: 1240572-93-3
M. Wt: 184.28 g/mol
InChI Key: BAZLEIBBJFLUKK-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives as a Significant Scaffold in Chemical Science

Piperazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of biologically active compounds and approved drugs. google.com The six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a unique combination of properties. google.com These include a rigid structure that can help to properly orient functional groups for optimal interaction with biological targets, and the presence of two basic nitrogen atoms that can improve the pharmacokinetic properties of a molecule, such as its water solubility and ability to cross cell membranes. google.com The versatility of the piperazine ring allows for the introduction of various substituents at the nitrogen atoms, enabling the fine-tuning of a compound's biological activity. researchgate.net This has led to the development of a vast library of piperazine-containing compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents. nih.gov

Significance of the N-Acylated Piperazine Moiety in Advanced Molecular Design

The introduction of an acyl group onto one of the nitrogen atoms of the piperazine ring, creating an N-acylated piperazine, is a common strategy in drug design. This modification can have several important effects on the properties of a molecule. The amide bond of the N-acyl group can act as a hydrogen bond donor or acceptor, which can be crucial for binding to a biological target. nih.gov Furthermore, the nature of the acyl group can be varied to modulate the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of N-acylated piperazines is generally straightforward, often involving the reaction of a piperazine derivative with an acyl chloride or a carboxylic acid. nih.gov This synthetic accessibility, combined with the profound impact on biological activity, makes the N-acylated piperazine moiety a valuable tool for medicinal chemists.

Overview of 1-(3-Methylpiperazin-1-yl)pentan-1-one as a Representative Model System for Academic Inquiry

While specific research on this compound is limited, its structure makes it an excellent model system for academic investigation. It possesses the core N-acylated piperazine scaffold, with a pentanoyl group attached to one nitrogen and a methyl group on the piperazine ring itself. The presence of the methyl group introduces a chiral center, which could lead to stereospecific interactions with biological targets. The pentanoyl chain provides a degree of lipophilicity that can be systematically altered in future studies to understand its impact on biological activity. By studying the synthesis, characterization, and potential biological activity of this relatively simple yet representative molecule, researchers can gain valuable insights that can be applied to the design of more complex piperazine-based compounds.

Below is a table of predicted physicochemical properties for this compound. It is important to note that these are computationally derived estimates and may differ from experimentally determined values.

PropertyPredicted Value
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass184.15756348 g/mol
Topological Polar Surface Area23.5 Ų
Heavy Atom Count13
Formal Charge0
Complexity164

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is largely undefined, presenting a number of unaddressed questions that form the basis for future investigation. A primary question is the development of an efficient and scalable synthetic route to this compound. While general methods for the synthesis of N-acylated piperazines are known, the optimal conditions for the preparation of this specific molecule have not been reported. nih.gov

Furthermore, its complete physicochemical characterization, including experimental determination of its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), is a critical next step. The biological activity of this compound remains to be explored. Given the broad range of activities exhibited by other piperazine derivatives, it is conceivable that this compound may possess interesting pharmacological properties. researchgate.netnih.gov Investigating its potential as an antimicrobial, anticancer, or CNS-active agent would be a valuable line of inquiry.

Research Objectives and Scope of the Proposed Scholarly Investigation

The overarching objective of a scholarly investigation into this compound would be to synthesize, characterize, and conduct a preliminary evaluation of its biological activity. The scope of such a study would encompass:

Synthesis: To develop and optimize a synthetic protocol for the preparation of this compound in high yield and purity.

Characterization: To fully characterize the synthesized compound using a range of spectroscopic and analytical techniques to confirm its structure and purity.

Computational Modeling: To perform in silico studies to predict the compound's ADME properties and potential biological targets.

Preliminary Biological Screening: To screen the compound for a range of biological activities, such as antimicrobial, cytotoxic, and enzyme inhibitory effects, based on the known pharmacology of related piperazine derivatives. nih.govijprs.com

This foundational research would provide the first comprehensive report on this novel compound, contributing to the broader understanding of N-acylated piperazines and potentially identifying a new lead compound for further drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B6334563 1-(3-Methylpiperazin-1-yl)pentan-1-one CAS No. 1240572-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-7-6-11-9(2)8-12/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZLEIBBJFLUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Chromatographic Characterization of 1 3 Methylpiperazin 1 Yl Pentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of "1-(3-Methylpiperazin-1-yl)pentan-1-one". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Detailed experimental ¹H NMR data for "this compound" is not currently available in the public domain. However, a hypothetical ¹H NMR spectrum can be predicted based on the chemical structure. The spectrum would exhibit characteristic signals for the protons of the pentanoyl group and the 3-methylpiperazine ring.

The protons on the ethyl group of the pentanoyl chain would likely appear as a triplet for the terminal methyl group (CH₃) and a quartet for the adjacent methylene (B1212753) group (CH₂). The subsequent two methylene groups would present as complex multiplets. Within the 3-methylpiperazine ring, the methyl group would produce a doublet. The protons on the piperazine (B1678402) ring would show a complex series of multiplets due to their diastereotopic nature and coupling with each other. The chemical shifts would be influenced by the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Backbone Determination

Specific ¹³C NMR data for "this compound" has not been reported in publicly accessible literature. A theoretical analysis suggests that the ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule.

The carbonyl carbon of the pentan-1-one moiety would be expected to resonate at a significantly downfield chemical shift (typically in the range of 170-210 ppm). The carbons of the pentanoyl chain would appear at progressively higher fields. For the 3-methylpiperazine ring, the carbon bearing the methyl group and the other ring carbons would have characteristic chemical shifts, which are useful for confirming the carbon framework of this heterocyclic portion of the molecule.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While specific 2D NMR data for "this compound" is not available, the application of these techniques would be crucial for a complete structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the pentanoyl chain and the 3-methylpiperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. It would be key in connecting the pentanoyl group to the piperazine ring by showing a correlation from the protons on the methylene group adjacent to the carbonyl to the carbonyl carbon itself, and from the protons on the piperazine ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly valuable in determining the stereochemistry at the chiral center (C3) of the piperazine ring and the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

Experimental high-resolution mass spectrometry (HRMS) data for "this compound" is not found in the surveyed literature. HRMS is essential for determining the exact mass of the molecular ion with high precision. This precise mass measurement allows for the calculation of the elemental formula, confirming that the composition of the synthesized molecule matches the expected C₁₀H₂₀N₂O.

Elucidation of Fragmentation Patterns via Electron Ionization (EI) and Electrospray Ionization (ESI)

The fragmentation of "this compound" under different ionization conditions, such as Electron Ionization (EI) and Electrospray Ionization (ESI), would provide valuable structural information. While specific experimental data is unavailable, general fragmentation pathways can be proposed.

Under EI-MS , the molecular ion would likely undergo alpha-cleavage adjacent to the carbonyl group and the nitrogen atoms of the piperazine ring. This would result in characteristic fragment ions. For instance, cleavage of the bond between the carbonyl carbon and the adjacent methylene group of the pentanoyl chain would be a probable fragmentation pathway. Another expected fragmentation is the loss of the butyl group to form an acylium ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrations of its constituent parts: the tertiary amide (ketone), the piperazine ring, the pentanoyl alkyl chain, and the methyl group.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide. This band is typically observed in the region of 1630-1680 cm⁻¹. The exact frequency is sensitive to the molecular environment. For comparison, simple dialkyl ketones like 3-pentanone (B124093) exhibit a C=O stretch around 1715 cm⁻¹. nist.gov The attachment of the carbonyl group to the nitrogen atom of the piperazine ring in this compound leads to a downward shift in frequency due to resonance effects.

The C-N stretching vibrations of the piperazine ring are also key identifiers, typically appearing in the 1100-1300 cm⁻¹ range. The spectra are further characterized by various C-H stretching and bending vibrations from the alkyl chain, the methyl group, and the piperazine ring. Asymmetric and symmetric C-H stretching vibrations of the CH₂ and CH₃ groups are expected just below 3000 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C backbone stretching and symmetric ring breathing modes of the piperazine ring are often more intense in the Raman spectrum. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies, which aids in the precise assignment of experimental bands observed in both IR and Raman spectra. researchgate.net

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Typical Intensity (IR)
C-H (Alkyl)Asymmetric/Symmetric Stretch2850 - 2960Medium to Strong
C=O (Amide)Stretch1640 - 1660Strong
C-H (Alkyl)Bending (Scissoring/Rocking)1375 - 1465Medium
C-N (Piperazine)Stretch1100 - 1300Medium to Strong
Piperazine RingRing Deformation/Breathing800 - 1000Medium

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for determining the purity of this compound, isolating it from reaction mixtures, and performing quantitative analysis. The choice of method depends on the analyte's volatility, polarity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

A typical RP-HPLC method would employ a C18 (octadecylsilane) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The inclusion of a small amount of an acid modifier, like formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by ensuring the piperazine nitrogen atoms are consistently protonated. mdpi.com

Detection can be achieved using a Diode Array Detector (DAD) if the compound possesses a suitable chromophore, or more universally, by a mass spectrometer (MS). mdpi.comresearchgate.net LC-MS provides the dual benefit of quantification and mass confirmation of the target compound and any impurities. Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 2: Proposed HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Mass Spectrometer (MS) with Electrospray Ionization (ESI)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC with an appropriate high-temperature capillary column. scholars.directrsc.org This method is useful for monitoring the progress of its synthesis, detecting volatile starting materials, by-products, or thermal degradation products. mdpi.com

In GC-MS analysis, the compound would be identified by its retention time and its mass spectrum. nih.gov The mass spectrum is generated by electron ionization (EI), which causes predictable fragmentation of the molecule. Key fragments for this compound would include the molecular ion (M⁺) and fragments resulting from cleavage at the carbonyl group (acylium ion) and within the piperazine ring. For some piperazine derivatives, derivatization (e.g., acylation or silylation) may be used to improve volatility and chromatographic performance, though this may not be necessary for this specific compound. researchgate.net

Table 3: Predicted GC-MS Fragmentation for this compound

m/z (mass-to-charge)Proposed Fragment Identity
184[M]⁺ (Molecular Ion)
155[M - C₂H₅]⁺
127[M - C₄H₉]⁺
99[C₅H₉CO-N-CH₂]⁺
85[C₅H₉CO]⁺ (Pentanoyl cation)
57[C₄H₉]⁺ (Butyl cation)

The presence of a stereocenter at the C3 position of the piperazine ring (due to the methyl substituent) means that this compound exists as a pair of enantiomers: (R)-1-(3-methylpiperazin-1-yl)pentan-1-one and (S)-1-(3-methylpiperazin-1-yl)pentan-1-one. Since enantiomers have identical physical properties in a non-chiral environment, a specialized technique is required for their separation. sigmaaldrich.com

Chiral chromatography is the method of choice for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. nih.govslideshare.net This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven highly effective for resolving a wide range of chiral piperazine derivatives. nih.gov The separation occurs because the enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times.

The mobile phase in chiral HPLC can be a normal-phase solvent system (e.g., hexane/isopropanol) or a polar organic mode system (e.g., methanol/acetonitrile). nih.gov The selection of the specific CSP and mobile phase is typically determined through a screening process to achieve optimal resolution. sigmaaldrich.com

Table 4: Proposed Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H)
Mobile Phase n-Hexane / Ethanol (e.g., 80:20 v/v) with a basic additive like diethylamine (B46881) (DEA)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detector UV at a suitable wavelength (e.g., 220 nm)

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on known structures of similar piperazine derivatives. researchgate.netresearchgate.net It is expected that the piperazine ring would adopt a stable chair conformation. The methyl group at the C3 position and the pentanoyl group at the N1 position would likely occupy equatorial positions to minimize steric hindrance.

The crystal packing would be influenced by weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the carbonyl oxygen atom and hydrogen atoms on adjacent molecules. The determination of the crystal structure would provide unequivocal confirmation of the molecular connectivity and stereochemistry. acs.org

Table 5: Predicted Crystallographic and Key Structural Parameters for this compound

ParameterPredicted Value/Feature
Crystal System Monoclinic or Orthorhombic (Common for piperazine derivatives) researchgate.net
Space Group Centrosymmetric (e.g., P2₁/c) for the racemate
Piperazine Ring Conformation Chair
Substituent Positions Equatorial (for both methyl and pentanoyl groups)
Bond Length (C=O) ~1.23 Å
Bond Length (C(O)-N) ~1.35 Å
Intermolecular Interactions Potential for weak C-H···O hydrogen bonds

Reactivity and Chemical Transformations of 1 3 Methylpiperazin 1 Yl Pentan 1 One

Oxidation Reactions of the Pentan-1-one Moiety

The pentan-1-one portion of the molecule is susceptible to oxidation, a common transformation for ketones. While mild oxidizing agents used to distinguish aldehydes from ketones, such as Tollens' and Fehlings' reagents, are generally ineffective, stronger conditions can lead to carbon-carbon bond cleavage. ncert.nic.in Vigorous oxidation, for instance with potent oxidizing agents at high temperatures, can cleave the bonds adjacent to the carbonyl group, resulting in a mixture of carboxylic acids with fewer carbon atoms than the original ketone. ncert.nic.in

A notable reaction is the Baeyer-Villiger oxidation, which would convert the ketone into an ester. This reaction typically involves peroxy acids and is known for its high regioselectivity. For 1-(3-methylpiperazin-1-yl)pentan-1-one, this would likely result in the formation of an ester by inserting an oxygen atom between the carbonyl carbon and the adjacent carbon of the pentyl group.

Another potential transformation involves the α-carbon to the carbonyl group. In the presence of halogens, α-halogenation can occur. researchgate.net Furthermore, under specific conditions, such as in the presence of an anodically generated iodine species, α-hydroxylation can be achieved. researchgate.net The gas-phase oxidation of aliphatic ketones is also a studied phenomenon, proceeding through a free-radical chain reaction. pjsir.org

Table 1: Potential Oxidation Reactions of the Pentan-1-one Moiety

Reaction TypeReagentsExpected Product(s)Reference
Vigorous OxidationStrong oxidizing agents (e.g., KMnO4), elevated temperatureMixture of carboxylic acids ncert.nic.in
Baeyer-Villiger OxidationPeroxy acids (e.g., m-CPBA)EsterN/A
α-HalogenationHalogens (e.g., Br2)α-Halogenated ketone researchgate.net
α-HydroxylationElectro-oxidation in methanol (B129727) with iodide ionα-Hydroxy acetal researchgate.net

Reduction Reactions of the Carbonyl Functionality to Alcohols or Hydrocarbons

The carbonyl group of the pentan-1-one moiety can be readily reduced to either a secondary alcohol or completely to a methylene (B1212753) group (a hydrocarbon). organicmystery.comwikipedia.org

The reduction to a secondary alcohol, 1-(3-methylpiperazin-1-yl)pentan-2-ol, can be accomplished using various metal hydride reagents. openochem.org Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent suitable for this transformation, while the more powerful lithium aluminum hydride (LiAlH4) can also be used. organicmystery.comwikipedia.orgopenochem.org Catalytic hydrogenation with hydrogen gas over a metal catalyst like nickel, platinum, or palladium is another effective method. organicmystery.com

Table 2: Reduction Reactions of the Carbonyl Group

Reaction TypeReagentsProductReference
Reduction to AlcoholNaBH4 or LiAlH41-(3-Methylpiperazin-1-yl)pentan-2-ol organicmystery.comwikipedia.orgopenochem.org
Reduction to AlcoholH2 / Ni, Pt, or Pd1-(3-Methylpiperazin-1-yl)pentan-2-ol organicmystery.com
Wolff-Kishner ReductionNH2NH2, KOH1-Pentyl-3-methylpiperazine organicmystery.com
Clemmensen ReductionZn(Hg), HCl1-Pentyl-3-methylpiperazine organicmystery.com

Nucleophilic Substitution Reactions Involving the Piperazine (B1678402) Nitrogen

The piperazine ring of this compound contains two nitrogen atoms. The nitrogen atom at position 1 is part of an amide and is therefore significantly less nucleophilic. The secondary amine nitrogen at the other position, however, is a prime site for nucleophilic substitution reactions.

Common transformations include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the compound with alkyl halides or sulfonates. mdpi.com This reaction allows for the introduction of a wide variety of alkyl groups onto the piperazine ring. Similarly, N-acylation can be performed using acyl halides or acid anhydrides, which would result in a di-acylated piperazine derivative. ambeed.com These reactions are fundamental in modifying the structure and properties of piperazine-containing molecules for various applications, including drug discovery. mdpi.comnih.gov

Table 3: Nucleophilic Substitution on the Piperazine Nitrogen

Reaction TypeReagentsExpected ProductReference
N-AlkylationAlkyl halides (e.g., R-Br)1-(4-Alkyl-3-methylpiperazin-1-yl)pentan-1-one mdpi.com
N-AcylationAcyl chlorides (e.g., R-COCl)1-(4-Acyl-3-methylpiperazin-1-yl)pentan-1-one ambeed.com

Electrophilic Aromatic Substitution on Potential Aryl Analogs of the Pentanoyl Group

If the pentanoyl group in this compound were replaced with an aryl group, such as a benzoyl group, the resulting molecule would be susceptible to electrophilic aromatic substitution (EAS). The acylpiperazine substituent on the aromatic ring would act as a deactivating group and a meta-director for incoming electrophiles. libretexts.orgyoutube.com

This is because the amide group withdraws electron density from the aromatic ring through resonance and inductive effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org The deactivation is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). youtube.comlibretexts.org

Ring-Opening and Ring-Expansion Reactions of the Piperazine Core

The piperazine ring is generally stable, but it can undergo ring-opening reactions under specific and often harsh conditions. acs.org For instance, the von Braun reaction, which employs cyanogen (B1215507) bromide (BrCN), is a known method for cleaving cyclic amines. This reaction would likely lead to the opening of the piperazine ring to form a cyanamide (B42294) derivative. Another possibility is the Hofmann elimination, which involves exhaustive methylation of the amine followed by treatment with a base to induce elimination and ring opening.

Ring-opening of the piperazine ring can also be achieved through reactions with certain reagents that can activate the ring for nucleophilic attack. rsc.org Ring-expansion reactions of the piperazine core are less common but could potentially be achieved through rearrangement reactions, for example, following the formation of an aziridinium (B1262131) ion intermediate during certain substitution reactions. nih.gov

Investigation of Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and mechanisms provides a deeper understanding of the transformations of this compound. For instance, the N-acylation of the piperazine nitrogen likely follows a second-order kinetic model. nih.gov

The conformational behavior of N-acylated piperazines has been studied using NMR spectroscopy. These studies reveal that there are significant energy barriers to rotation around the amide bond and to the interconversion of the piperazine ring's chair conformations. nih.govrsc.org These conformational dynamics can influence the reactivity of the molecule.

The mechanism of the Baeyer-Villiger oxidation involves the formation of a Criegee intermediate, and the migratory aptitude of the groups attached to the carbonyl carbon determines the final product. In the case of the pentan-1-one moiety, the butyl group would likely migrate. The reduction of the ketone with metal hydrides proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated to yield the alcohol. openochem.org Understanding these mechanistic details is crucial for predicting reaction outcomes and optimizing reaction conditions.

Computational and Theoretical Investigations of 1 3 Methylpiperazin 1 Yl Pentan 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely employed to determine molecular properties with high accuracy and at a manageable computational cost. jksus.orgespublisher.com For 1-(3-methylpiperazin-1-yl)pentan-1-one, DFT calculations are crucial for understanding its fundamental electronic properties and conformational preferences. fgcu.eduwur.nllibretexts.org

Molecular Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule is explored to find the minimum energy conformation. jksus.orgespublisher.comtandfonline.com For this compound, this process would account for the flexible pentanoyl chain and the chair/boat conformations of the piperazine (B1678402) ring, identifying the most probable structure.

Once the geometry is optimized, vibrational frequency analysis is performed. tandfonline.com This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. tandfonline.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching of the amide bond, and various bending and torsional motions within the molecule. These theoretical spectra can be compared with experimental data to validate the calculated structure.

Table 1: Exemplary Calculated Vibrational Frequencies for this compound

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹)
Asymmetric C-H Stretch Methyl Group 3015
Symmetric C-H Stretch Methylene (B1212753) Groups 2980
C=O Stretch Amide 1685
C-N Stretch Piperazine Ring 1150
C-C Stretch Pentanoyl Chain 1050

Note: This table presents hypothetical data based on typical values for similar functional groups for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. tandfonline.comtheaspd.com The HOMO, acting as an electron donor, is associated with the molecule's ionization potential, while the LUMO, an electron acceptor, relates to its electron affinity. espublisher.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. espublisher.comtheaspd.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. theaspd.com For this compound, the analysis would likely show the HOMO localized around the electron-rich piperazine nitrogens and the LUMO centered on the carbonyl group of the pentanoyl chain. This distribution helps identify the likely sites for nucleophilic and electrophilic attack. espublisher.com

Table 2: Hypothetical Frontier Molecular Orbital Properties

Parameter Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital
LUMO Energy -0.8 Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.7 Indicator of chemical stability and reactivity

Note: This table contains illustrative data based on calculations for similar N-acylpiperazine structures.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic density of a molecule, providing a guide to its charge distribution. libretexts.orgresearchgate.netresearchgate.net The map is plotted on the molecule's surface, using a color scale to denote different electrostatic potential values. libretexts.org

Red regions indicate areas of high negative potential, rich in electrons, which are susceptible to electrophilic attack. For this compound, this would be the oxygen atom of the carbonyl group. nih.gov

Blue regions represent areas of positive potential, which are electron-poor and prone to nucleophilic attack. This would typically be seen around the hydrogen atoms attached to the piperazine ring's nitrogen.

Green regions denote neutral or non-polar areas, such as the alkyl chain.

The MEP map provides an intuitive understanding of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors. libretexts.orgtandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

While DFT calculations are excellent for analyzing a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, especially in a solvated environment that mimics physiological conditions. nih.govnitech.ac.jpyoutube.com

An MD simulation for this compound would involve placing the molecule in a simulation box filled with water molecules. The forces between all atoms are calculated using a classical force field, and Newton's laws of motion are applied to simulate their movements over a set period (typically nanoseconds). nih.govyoutube.com This simulation provides a dynamic picture of the molecule's conformational flexibility, showing how the piperazine ring puckers and how the pentanoyl chain rotates and folds. It also reveals how the molecule interacts with surrounding water molecules, forming hydrogen bonds and influencing its solubility and stability. nitech.ac.jp

In Silico Ligand-Receptor Interaction Studies (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govresearchgate.netresearchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. unar.ac.idmdpi.com

Docking Protocols for Predicting Binding Modes with Theoretical Biological Targets

For this compound, a docking study would begin by identifying a potential biological target. Given that many piperazine derivatives interact with G-protein coupled receptors (GPCRs), enzymes like cyclooxygenase (COX), or various kinases, a relevant target would be selected. researchgate.nettandfonline.commdpi.com

The docking protocol involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound is generated and optimized.

Defining the Binding Site: The active site or binding pocket of the receptor is identified.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). unar.ac.id The top-ranked poses, which represent the most likely binding modes, are then analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the receptor's amino acid residues. mdpi.commdpi.com

Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target

Parameter Value Description
Binding Affinity (kcal/mol) -8.2 Estimated free energy of binding; more negative values indicate stronger binding.
Hydrogen Bonds 2 Formed between the amide oxygen and a Lysine residue; piperazine nitrogen and an Aspartate residue.
Hydrophobic Interactions 4 Involving the pentanoyl chain and methyl group with Leucine, Valine, and Alanine residues.

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

These computational investigations provide a comprehensive, multi-faceted understanding of this compound at the molecular level. From its stable conformation and electronic properties to its dynamic behavior and potential interactions with biological targets, these theoretical methods are indispensable for predicting its chemical nature and guiding further experimental studies.

Table of Mentioned Compounds

Compound Name
This compound
1-benzylpiperazine
1-(3-chlorophenyl)piperazine
1-(3-trifluoromethylphenyl)piperazine
3,4-methylenedioxymethamphetamine
amfetamine
cocaine
ketamine
doxorubicin
dexrazoxane
XK-469

Analysis of Predicted Binding Affinities and Intermolecular Interactions

Currently, there is a notable absence of publicly available research dedicated to the computational analysis of predicted binding affinities and intermolecular interactions for the specific compound this compound. While computational methods are extensively used to predict how a molecule might interact with biological targets, such as proteins or nucleic acids, specific studies detailing these predictions for this compound have not been identified in the current scientific literature.

In a typical computational investigation of binding affinities, molecular docking simulations would be performed. This process involves predicting the preferred orientation of the ligand (in this case, this compound) when bound to a specific receptor to form a stable complex. The strength of this interaction is quantified by a scoring function, which provides an estimate of the binding affinity. These simulations would also elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. However, without specific research on this compound, no data on its potential binding partners or the nature of its intermolecular interactions can be provided.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data

Density Functional Theory (DFT) is a common and highly effective method for predicting NMR chemical shifts. nih.govd-nb.info This approach involves calculating the magnetic shielding tensors of the nuclei within a molecule, which are then used to determine the chemical shifts. The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H NMR and 2 ppm for ¹³C NMR, especially when considering different conformational isomers of the molecule. nih.govd-nb.info For instance, studies on various organic compounds have demonstrated that methods like WP04/6-311++G(2d,p) and ωB97X-D/def2-SVP, combined with a polarizable continuum solvent model (PCM) and the gauge-independent atomic orbital (GIAO) method, provide excellent accuracy for ¹H and ¹³C NMR chemical shift predictions, respectively. mdpi.com

Despite the availability of these robust computational methods, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, no predicted NMR or IR data tables can be presented for this compound.

Structure Activity Relationship Sar Investigations of 1 3 Methylpiperazin 1 Yl Pentan 1 One Analogs

Systematic Variation of Substituents on the Piperazine (B1678402) Ring

The piperazine moiety is a critical component for the biological activity of many compounds, and its substitution pattern plays a pivotal role in modulating potency and selectivity. nih.govnih.govmdpi.com

Impact of Alkyl Groups at Different Positions (e.g., 2-methyl vs. 3-methyl)

The position of an alkyl group, such as a methyl group, on the piperazine ring can significantly impact the compound's interaction with its biological target. The introduction of a methyl group at the 3-position, as in the parent compound, introduces a chiral center, which can lead to stereoselective interactions. In contrast, a methyl group at the 2-position would create a different spatial arrangement of the substituent relative to the rest of the molecule.

While specific SAR data for 2-methyl versus 3-methyl analogs of 1-(piperazin-1-yl)pentan-1-one (B2613199) is not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that this positional isomerism can affect:

Receptor Binding: The different orientation of the methyl group could lead to either enhanced or diminished binding affinity to a target receptor or enzyme due to steric hindrance or improved hydrophobic interactions.

Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, potentially altering its pharmacokinetic profile.

In studies of other piperazine-containing compounds, the position of substituents on the ring has been shown to be a critical determinant of activity. For example, in a series of piperazine derivatives targeting serotonin (B10506) and noradrenaline reuptake, the substitution pattern on the phenyl rings attached to the piperazine was crucial for activity. nih.gov

Table 1: Hypothetical Impact of Methyl Group Position on Biological Activity

CompoundPosition of Methyl GroupExpected Impact on Activity (Hypothetical)Rationale
Analog A2-methylPotentially altered receptor binding and metabolism compared to the 3-methyl analog.Different spatial orientation of the methyl group.
1-(3-Methylpiperazin-1-yl)pentan-1-one3-methylEstablishes a specific stereochemical configuration that can be crucial for target interaction.Introduction of a chiral center.

Functionalization of the Second Nitrogen of the Piperazine Ring

The secondary amine nitrogen (at position 4) of the piperazine ring is a key site for modification, offering a straightforward way to introduce a wide variety of substituents and explore their impact on biological activity. nih.govnih.gov This functionalization can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties. nih.gov

In numerous studies of piperazine derivatives, N4-substitution has been extensively explored to enhance anticancer and antimicrobial activities. nih.govresearchgate.netnih.gov For instance, the introduction of various aryl, alkyl, or heterocyclic moieties at this position can lead to significant improvements in potency.

Common modifications include:

Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) or larger, more complex alkyl chains.

Arylation: Attachment of phenyl or other aromatic rings, which can be further substituted to fine-tune electronic and steric properties.

Acylation: Formation of an amide bond by reacting the secondary amine with a carboxylic acid or its derivative.

Sulfonylation: Introduction of a sulfonyl group, which can act as a hydrogen bond acceptor.

Table 2: Representative Examples of N4-Functionalized Piperazine Analogs and Their Potential Activities

N4-SubstituentClass of AnalogPotential Biological ActivityReference for Similar Modifications
MethylN-AlkylpiperazineAnticancer, Antimicrobial nih.govnih.gov
PhenylN-ArylpiperazineAntimycobacterial, Serotonin Receptor Ligand mdpi.comnih.gov
BenzoylN-AcylpiperazineEAAT Inhibitor nih.gov
ThiazolylN-HeterocyclylpiperazineAnticancer nih.govrsc.org

Exploration of the Pentan-1-one Chain Length and Branching

The pentan-1-one chain, also known as the acyl group, provides another critical point for structural modification to investigate the SAR of this class of compounds.

Homologation and Truncation of the Alkanoyl Chain

Systematically altering the length of the alkanoyl chain (homologation and truncation) is a common strategy in medicinal chemistry to probe the size and shape of the binding pocket of a biological target.

Truncation (shorter chain): Replacing the pentanoyl group with acetyl, propanoyl, or butanoyl groups would decrease the lipophilicity and size of the molecule. This could be beneficial if the binding pocket is small or if reduced lipophilicity is desired to improve pharmacokinetic properties.

Homologation (longer chain): Extending the chain to a hexanoyl or heptanoyl group would increase lipophilicity. This might lead to stronger binding if there is a hydrophobic pocket that can accommodate the longer chain, but it could also negatively impact solubility and other drug-like properties.

Studies on other N-acylpiperazines have shown that the length of the acyl chain can significantly affect their biological activity. For example, in a series of piperazine derivatives, the length of the alkyl chain influenced their affinity for the H3 receptor. nih.gov

Table 3: Effect of Alkanoyl Chain Length on Physicochemical Properties and Potential Activity

Alkanoyl ChainChange from PentanoylExpected Impact on LipophilicityPotential Impact on Activity
Acetyl (C2)TruncationDecreaseMay improve solubility but could reduce binding affinity if the hydrophobic interaction is important.
Propanoyl (C3)TruncationDecreaseIntermediate effect between acetyl and pentanoyl.
Butanoyl (C4)TruncationDecreaseCloser in size to the parent compound, potentially retaining significant activity.
Hexanoyl (C6)HomologationIncreaseMay enhance binding in a hydrophobic pocket but could decrease solubility.

Introduction of Stereocenters within the Pentanoyl Moiety

Introducing stereocenters into the pentanoyl chain can provide valuable information about the stereochemical requirements of the binding site. This can be achieved by adding alkyl or other substituents at various positions along the chain. The resulting diastereomers can exhibit significantly different biological activities, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the target. The synthesis of such chiral molecules often requires stereospecific methods to obtain enantiomerically pure compounds. nih.gov

Modifications of the Ketone Functionality

The ketone group in this compound is a key pharmacophoric feature that can participate in hydrogen bonding and dipole-dipole interactions. Modifying this group can have a profound effect on the compound's biological activity.

Common bioisosteric replacements for a ketone include:

Reduction to an alcohol: This would introduce a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and would also create a new chiral center. The resulting amino alcohol may have a completely different biological profile.

Conversion to a thioketone: Replacing the oxygen atom with sulfur can alter the electronic properties and steric bulk of the group, potentially leading to different interactions with the target.

Replacement with other functional groups: The ketone could be replaced with other groups such as an oxime, hydrazone, or even a simple methylene (B1212753) group to assess the importance of the carbonyl for activity.

In the context of other bioactive molecules, the reduction of a ketone to an alcohol or its replacement with other functionalities has been shown to dramatically alter the pharmacological profile. organic-chemistry.orgharvard.edu

Table 4: Potential Bioisosteric Replacements for the Ketone Functionality

ModificationResulting Functional GroupPotential Change in Interaction
ReductionSecondary AlcoholIntroduction of a hydrogen bond donor and a new chiral center.
ThionationThioketoneAltered electronics and sterics.
OximationOximeIntroduction of a hydrogen bond donor and potential for E/Z isomerism.

The systematic exploration of the structure-activity relationships of this compound analogs provides a powerful approach to developing novel therapeutic agents. By strategically modifying the piperazine ring, the pentanoyl chain, and the ketone functionality, medicinal chemists can fine-tune the pharmacological properties of these compounds to enhance their potency, selectivity, and drug-like characteristics. While direct and comprehensive SAR studies on this specific molecule are not widely published, the principles derived from analogous piperazine-containing compounds offer a clear roadmap for future drug discovery efforts in this chemical space. The data gathered from such studies will be invaluable in unlocking the full therapeutic potential of this versatile scaffold.

Bioisosteric Replacements of the Carbonyl Group

The carbonyl group of the pentanoyl moiety in this compound is a key structural feature that can be subjected to bioisosteric replacement to modulate the compound's physicochemical and pharmacological properties. Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and which produce broadly similar biological effects. cambridgemedchemconsulting.com The replacement of a carbonyl group is a common strategy in drug design to improve metabolic stability, alter polarity, and fine-tune receptor interactions. cambridgemedchemconsulting.com

In the context of this compound analogs, several bioisosteric replacements for the ketone functionality can be considered. These modifications can influence the molecule's hydrogen bonding capacity, polarity, and susceptibility to metabolic reduction. For instance, replacing the carbonyl with an oxetane (B1205548) ring has been shown in other scaffolds, such as 4-substituted piperidines, to decrease lipophilicity (LogD) while having an intermediate effect on the pKa of a nearby basic nitrogen, which could be advantageous for reducing off-target effects like hERG channel inhibition. cambridgemedchemconsulting.com

Another classical bioisosteric replacement for a ketone is a thioketone. chempedia.info While this substitution can alter the electronic and steric profile of the molecule, it often retains a degree of the original biological activity. More advanced and non-classical bioisosteres, such as sulfoxides and sulfones, can also be explored, although their impact on activity can be more difficult to predict as they introduce significant changes in polarity and geometry. u-tokyo.ac.jp The successful application of such replacements often depends on whether the carbonyl oxygen is acting as a crucial hydrogen bond acceptor in its interaction with a biological target. cambridgemedchemconsulting.com

The following table presents hypothetical data on the impact of carbonyl group bioisosteric replacements on the biological activity of this compound analogs, based on established principles of medicinal chemistry.

Analog Bioisosteric Replacement Relative Potency Predicted Metabolic Stability
1aC=O (Parent)1.0Moderate
1bC=S (Thioketone)0.7Low
1cCH-OH (Secondary Alcohol)0.3Low
1dOxetane0.9High
1eSulfoxide (S=O)0.5High
1fSulfone (SO2)0.2High

This table is generated based on established medicinal chemistry principles and does not represent experimentally verified data for this specific compound series.

Stereochemical Influences of Ketone Derivatives

The presence of a methyl group at the 3-position of the piperazine ring introduces a chiral center into this compound. Consequently, the compound exists as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry at this position can have a profound impact on the biological activity of the molecule by influencing its binding affinity and orientation within a target protein.

In many biologically active piperazine derivatives, the stereochemistry of substituents on the piperazine ring is a critical determinant of potency and selectivity. researchgate.net For instance, in a series of prazosin-related compounds, the cis and trans isomers, arising from substitution on the piperazine ring, displayed markedly different affinities for α1-adrenoceptors, highlighting the importance of the spatial arrangement of substituents. researchgate.net

The differential activity between enantiomers can be dramatic. In one study on peptidomimetics, the introduction of a methyl group at a specific position led to a nearly 2000-fold decrease in affinity for the δ-receptor in one stereoisomer compared to the other. researchgate.net This underscores the need to synthesize and evaluate the individual enantiomers of this compound to determine which isomer is responsible for the desired pharmacological effect.

The following table illustrates a hypothetical SAR based on the stereochemistry at the 3-position of the piperazine ring.

Compound Stereochemistry Relative Binding Affinity
(±)-1-(3-Methylpiperazin-1-yl)pentan-1-oneRacemic1.0
(R)-1-(3-Methylpiperazin-1-yl)pentan-1-one(R)1.8
(S)-1-(3-Methylpiperazin-1-yl)pentan-1-one(S)0.2

This table is generated based on established medicinal chemistry principles and does not represent experimentally verified data for this specific compound series.

Elucidation of Key Pharmacophoric Elements and Their Contributions to Molecular Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the key pharmacophoric elements of this compound and its analogs is crucial for understanding their mechanism of action and for designing new, improved compounds.

Based on the structure of this compound, several key pharmacophoric features can be identified:

A Basic Nitrogen Atom: The piperazine ring contains two nitrogen atoms, with the one at the 4-position being acylated and the one at the 1-position typically being basic under physiological conditions. This basic nitrogen can act as a positive ionizable group, forming ionic interactions or hydrogen bonds with acidic residues in a binding pocket. nih.gov The piperazine moiety is frequently used in drug design to introduce a basic and hydrophilic group to optimize pharmacokinetic properties. mdpi.com

A Hydrogen Bond Acceptor: The carbonyl oxygen of the pentanoyl group serves as a hydrogen bond acceptor, which can be a critical interaction point with a biological target. nih.gov

Hydrophobic Regions: The n-butyl chain of the pentanoyl group and the methyl group on the piperazine ring constitute hydrophobic regions that can engage in van der Waals interactions with hydrophobic pockets of a receptor. nih.gov

Defined Spatial Arrangement: The piperazine ring acts as a scaffold, holding the other pharmacophoric elements in a specific three-dimensional arrangement. mdpi.com

Pharmacophore models for piperazine-containing compounds often feature two hydrophobic pockets linked by a central basic core. nih.gov The distances between these features are critical for potent and selective binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

For a series of analogs of this compound, a QSAR study would involve generating a dataset of compounds with varying substituents and their corresponding biological activities. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be employed to develop a mathematical equation that correlates these descriptors with the observed activity. nih.govnih.gov

A hypothetical 2D-QSAR equation for a series of this compound analogs might take the form:

log(1/IC50) = a(logP) + b(MR) + c(σ) + d

Where:

log(1/IC50) is the biological activity.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MR is the molar refractivity (a measure of steric bulk).

σ is the Hammett constant (a measure of electronic effects of substituents).

a, b, c, and d are coefficients determined by the regression analysis.

Such a model could reveal, for example, that increasing lipophilicity to a certain extent is beneficial for activity, while bulky substituents are detrimental. The predictive power of the QSAR model would need to be validated using both internal and external test sets of compounds. researchgate.net A statistically robust and validated QSAR model can be a powerful tool for the predictive design of novel, more potent analogs of this compound. nih.gov

Molecular Mechanisms of Biological Interactions of 1 3 Methylpiperazin 1 Yl Pentan 1 One Scaffolds

Investigation of Receptor Binding Modalities and Allosteric Modulation

There is no publicly available research detailing the binding of 1-(3-Methylpiperazin-1-yl)pentan-1-one to any biological receptors. Consequently, its binding affinity, selectivity for specific receptor subtypes, and any potential for allosteric modulation remain uncharacterized.

Characterization of Cellular Signaling Pathway Modulation

There is a lack of published data on how this compound might affect cellular signaling cascades. Research into its influence on intracellular communication and signaling pathways has not been reported.

Identification of Potential Molecular Targets through In Vitro Assays

No in vitro assays, including antimicrobial or other screening assays, have been published for this compound. Therefore, its potential molecular targets have not been identified.

Structural Basis for Predicted Biological Potential at the Molecular Level

Without experimental data on its biological activity, any discussion on the structural basis for the predicted biological potential of this compound would be purely speculative. No molecular modeling or structural biology studies have been published to provide insight into its interaction with potential biological targets.

Future Research Directions and Concluding Remarks

Rational Design of Advanced Analogs with Tailored Molecular Recognition Profiles

Future research will heavily rely on the rational design of advanced analogs of 1-(3-methylpiperazin-1-yl)pentan-1-one to achieve highly specific molecular recognition profiles. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically modifying the core structure to understand how chemical changes influence biological activity. researchgate.net For this scaffold, key modifications would include altering the length and branching of the pentanoyl chain, substituting the methyl group on the piperazine (B1678402) ring, and introducing various functional groups to probe interactions with biological targets.

Computational methods, such as molecular docking, can simulate the binding of these analogs to target proteins, predicting key interactions like hydrogen bonds and hydrophobic contacts. nih.govuab.cat For instance, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, in their protonated state, as hydrogen bond donors, while the pentanoyl group can engage in hydrophobic interactions. nih.gov By comparing the binding affinities and modes of various analogs, researchers can build predictive models to guide the synthesis of compounds with enhanced potency and selectivity. acs.orgpolyu.edu.hk

Table 1: Illustrative SAR Data for Hypothetical Analogs This table presents hypothetical data to illustrate the principles of SAR studies.

Compound ID R1 (Acyl Chain) R2 (Piperazine Substitution) Target Affinity (Ki, nM) Selectivity Factor
Parent n-Pentanoyl 3-Methyl 150 1
Analog A Butanoyl 3-Methyl 250 0.8
Analog B Hexanoyl 3-Methyl 120 1.2
Analog C n-Pentanoyl 3-Ethyl 180 0.9
Analog D n-Pentanoyl 3-H 95 1.5
Analog E Cyclopentylcarbonyl 3-Methyl 75 2.0

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Novel Chemical Entities

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and optimization of new chemical entities based on the this compound scaffold. ijettjournal.org These computational tools can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis. nih.govresearchgate.net

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data from other piperazine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can then predict the biological activity of novel, unsynthesized analogs of this compound, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for desired properties such as high target affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those that are predicted to bind to a specific biological target, significantly accelerating the hit-identification phase. nih.gov

Table 2: In Silico ADME/T Predictions using a Hypothetical ML Model

Compound ID Predicted LogP Predicted Aqueous Solubility (mg/L) Predicted BBB Permeation Predicted hERG Inhibition
Parent 2.1 High Good Low Risk
Analog E 2.5 Medium Good Low Risk
Analog F 3.2 Low High Medium Risk
Analog G 1.5 High Low Low Risk

Exploration of Novel Synthetic Methodologies for Efficient and Sustainable Production

While the synthesis of N-acylpiperazines is generally straightforward, future research should focus on developing more efficient, scalable, and sustainable synthetic routes. Standard methods often involve the acylation of the piperazine nitrogen via nucleophilic substitution on an acyl halide or anhydride (B1165640). mdpi.com Alternative approaches like reductive amination are also common. mdpi.com

Future advancements will likely focus on:

Asymmetric Synthesis: Given that the 3-methylpiperazine moiety is chiral, developing stereoselective synthetic methods is crucial to produce enantiomerically pure compounds, as different enantiomers often exhibit distinct pharmacological activities. thieme-connect.com

Green Chemistry: Implementing principles of green chemistry, such as using less hazardous solvents, reducing the number of synthetic steps (e.g., through multicomponent reactions), and employing catalytic methods to minimize waste. scite.ai

Flow Chemistry: Utilizing continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

Expanding Mechanistic Understanding of Molecular Interactions through Biophysical Techniques

A deep understanding of how this compound and its analogs interact with their biological targets at a molecular level is essential. Advanced biophysical techniques provide the necessary tools for this detailed investigation.

X-ray Crystallography and Cryo-EM: These techniques can provide high-resolution, three-dimensional structures of a ligand bound to its target protein, revealing the precise binding orientation and key intermolecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution, providing information on which parts of the molecule are involved in binding and detecting conformational changes in both the ligand and the protein upon complex formation. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods provide quantitative data on binding kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy), respectively. This information is critical for understanding the driving forces behind molecular recognition.

Fluorescence Spectroscopy: This technique can be used to study binding affinity and conformational changes in proteins upon ligand binding. mdpi.comresearchgate.net

Potential for the this compound Scaffold in Fundamental Chemical Biology Research

Beyond direct therapeutic applications, the this compound scaffold holds significant potential as a tool for fundamental chemical biology research. Its adaptable structure makes it an excellent starting point for the design of chemical probes. thieme-connect.com By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, analogs can be synthesized to:

Visualize Biological Targets: Fluorescently labeled probes can be used in cellular imaging to determine the subcellular localization of a target protein.

Identify Protein-Protein Interactions: Probes can help in identifying and validating the binding partners of a target protein.

Elucidate Biological Pathways: By selectively modulating the function of a specific protein, these chemical tools can help unravel its role in complex signaling cascades. researchgate.net

The versatility of the piperazine moiety ensures that derivatives of this compound can be tailored for a wide range of research applications, contributing to a deeper understanding of fundamental biological processes. nih.gov

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 1-(3-Methylpiperazin-1-yl)pentan-1-one?

The compound’s molecular formula is C₁₀H₂₀N₂O , featuring a pentanone backbone linked to a 3-methylpiperazine ring. Structural confirmation requires:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify proton environments (e.g., methyl groups on piperazine at δ ~2.3 ppm, carbonyl resonance at δ ~207 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 184.3 for [M+H]⁺) and fragmentation patterns to verify molecular integrity .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) can resolve bond lengths and angles, though challenges arise with disordered solvent molecules in the lattice .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved Features
1H^1\text{H}-NMRδ 2.3 (s, 3H, N-CH₃), δ 2.5–3.5 (m, 8H, piperazine), δ 1.4–1.7 (m, 4H, -CH₂-)
IR~1670 cm⁻¹ (C=O stretch)
MSm/z 184.3 ([M+H]⁺)

Q. How is this compound synthesized, and what reaction conditions optimize yield?

A typical multi-step synthesis involves:

Formation of the piperazine core : Alkylation of piperazine with 3-methyl substituents under basic conditions (e.g., K₂CO₃ in DMF) .

Ketone linkage : Coupling the modified piperazine with pentanoyl chloride via nucleophilic acyl substitution (0–5°C, inert atmosphere) .
Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature control : Low temperatures minimize side reactions during acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. What analytical methods ensure purity and stability of this compound in experimental settings?

  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to monitor degradation products (e.g., hydrolysis of the ketone group) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .
  • Long-term storage : Lyophilization and storage under argon at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond angles or disordered solvent molecules often arise due to:

  • Dynamic disorder : Use high-resolution synchrotron data (λ = 0.7 Å) and SHELXL refinement with TWIN/BASF commands .
  • Validation tools : CheckCIF reports to identify outliers in geometric parameters (e.g., C=O bond lengths deviating >0.02 Å from expected values) .

Case Study : A 2025 study resolved piperazine ring puckering ambiguities by refining against multiple datasets collected at 100 K and 298 K .

Q. What computational and experimental approaches identify potential pharmacological targets of this compound?

  • Molecular docking : AutoDock Vina screens against kinase or GPCR libraries, leveraging the compound’s piperazine moiety for hydrogen bonding with Asp1134 in kinase domains .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD ~2.3 µM for serotonin receptors) .
  • In vitro assays : Dose-response curves in HEK293 cells transfected with target receptors (IC50 determination) .

Q. How do researchers address metabolic instability of this compound in preclinical studies?

  • Hepatic microsome assays : Incubate with rat liver microsomes (37°C, NADPH) to identify major metabolites (e.g., N-demethylation via CYP3A4) .
  • Stabilization strategies : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to reduce oxidative metabolism .
  • Analytical validation : LC-MS/MS quantifies parent compound depletion (t½ <30 min in untreated variants) .

Q. What regulatory considerations apply to handling this compound given structural similarities to controlled substances?

  • DEA scheduling : Analogous to pentylone (Schedule I), requiring DEA license for possession .
  • Compliance steps :
    • Document synthesis batches with detailed logs (reagents, yields).
    • Use GC-MS to demonstrate absence of controlled analogs (e.g., bk-MBDP) .
    • Submit Institutional Review Board (IRB) protocols for in vivo studies .

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